Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with a fluorophenyl group and a fused thiazolo-triazole heterocycle. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous piperazine derivatives (e.g., benzazole and sulfonamide compounds synthesized via ethyl N-piperazine carboxylate intermediates) . The fluorophenyl group may enhance lipophilicity and binding affinity, similar to fluorinated arylpiperazines in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O3S/c1-2-27-18(26)23-9-7-22(8-10-23)14(12-3-5-13(19)6-4-12)15-16(25)24-17(28-15)20-11-21-24/h3-6,11,14,25H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTVQUKRJONFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C18H20FN5O3S
- Molecular Weight : 393.44 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The incorporation of the piperazine moiety and the thiazole-triazole framework is crucial for its biological activity. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial activity. In a study examining similar compounds, it was found that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi . this compound is hypothesized to share these properties due to its structural similarities.
Anticancer Activity
The compound has been evaluated for anticancer properties in various cell lines. Similar compounds in the literature have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, a related triazole derivative exhibited an IC50 value of 6.2 µM against HCT116 cells . This suggests that the target compound may also possess significant anticancer potential.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Compounds with similar structures have shown potential to inhibit key metabolic enzymes, which could disrupt cancer cell proliferation or microbial growth.
- Receptor Interaction : The piperazine ring may facilitate interaction with various receptors involved in cellular signaling pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Anticancer Evaluation | Showed cytotoxicity in MCF-7 and HCT116 cell lines with promising IC50 values indicating potential as an anticancer agent. |
| Mechanistic Insights | Suggested inhibition of specific metabolic pathways leading to apoptosis in cancer cells. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Contrasts
- Substituent Effects : The 6-hydroxy group on the thiazolo-triazole may enhance hydrogen bonding compared to sulfonamide or chlorophenyl groups in analogues .
- Synthetic Complexity : The fused thiazolo-triazole system likely requires multi-step synthesis, contrasting with simpler SN2 or coupling routes for other derivatives .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Fluorophenyl and hydroxythiazolo-triazole groups may synergize to improve target engagement, as seen in fluorinated AChE inhibitors .
- Therapeutic Potential: While direct data on the target compound is lacking, structural analogs suggest applications in neurodegenerative diseases or enzyme modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
